1-Amino-3-(naphthalen-1-yl)propan-2-ol
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Overview
Description
1-Amino-3-(naphthalen-1-yl)propan-2-ol is a chemical compound that belongs to the class of propanolamines It is characterized by the presence of an amino group, a naphthyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(naphthalen-1-yl)propan-2-ol typically involves the reaction of naphthalene derivatives with amino alcohols. One common method includes the reaction of 1-naphthol with epichlorohydrin to form an intermediate, which is then reacted with an amine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(naphthalen-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Amino-3-(naphthalen-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(naphthalen-1-yl)propan-2-ol involves its interaction with specific molecular targets. It is known to interact with β2-adrenergic receptors, inhibiting the downstream signaling pathways activated by epinephrine. This includes the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Comparison with Similar Compounds
Propranolol: A well-known β-blocker with a similar structure, used in the treatment of hypertension and anxiety.
1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol: Another compound with a similar structure but different positional isomerism.
Uniqueness: 1-Amino-3-(naphthalen-1-yl)propan-2-ol is unique due to its specific interaction with β2-adrenergic receptors and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-amino-3-naphthalen-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H15NO/c14-9-12(15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12,15H,8-9,14H2 |
InChI Key |
XBDKVJGCGYCQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CN)O |
Origin of Product |
United States |
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